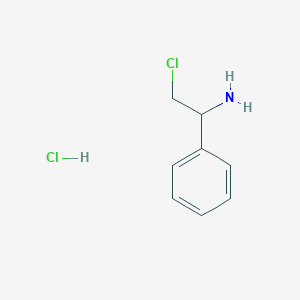

2-Chloro-1-phenylethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJAMUKUOILQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-45-9 | |

| Record name | Benzenemethanamine, α-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-1-phenylethane Precursors

One of the most common approaches involves the nucleophilic substitution of a suitable 2-chloro-1-phenylethane derivative with an amine source, followed by conversion to the hydrochloride salt.

$$

\text{C}6\text{H}5\text{CH}2\text{CH}2\text{Cl} + \text{NH}3 \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}2 + \text{HCl}

$$

- Step 1: 2-chloro-1-phenylethane is reacted with ammonia or an amine under controlled temperature and pressure.

- Step 2: The resulting amine is isolated and treated with hydrochloric acid to yield the hydrochloride salt.

| Parameter | Typical Value |

|---|---|

| Solvent | Ethanol or water |

| Temperature | 50–80 °C |

| Reaction Time | 4–24 hours |

| Yield (isolated) | 60–85% |

| Purity (by HPLC) | >98% |

- Straightforward and scalable.

- Readily available starting materials.

- Competing side reactions (e.g., elimination) may occur.

- Requires careful purification to remove unreacted amine and byproducts.

Reductive Amination of 2-Chloroacetophenone

Reductive amination is a two-step process where 2-chloroacetophenone is first converted to an imine, which is then reduced to the amine.

$$

\text{C}6\text{H}5\text{COCH}2\text{Cl} + \text{NH}3 + \text{Reducing Agent} \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}_2\text{Cl}

$$

- Step 1: Formation of imine intermediate by reacting 2-chloroacetophenone with ammonia or a primary amine.

- Step 2: Reduction of the imine using a mild reducing agent such as sodium cyanoborohydride or hydrogenation.

- Step 3: The free amine is converted to the hydrochloride salt.

| Parameter | Typical Value |

|---|---|

| Reducing Agent | NaBH₃CN or H₂/Pd |

| Solvent | Methanol or ethanol |

| Temperature | 20–40 °C |

| Reaction Time | 6–12 hours |

| Yield (isolated) | 70–90% |

| Purity (by NMR) | >97% |

- High selectivity for primary amine formation.

- Mild reaction conditions.

- Reducing agents may require careful handling.

- Removal of metallic or inorganic byproducts needed.

Comparative Summary Table

| Method | Yield (%) | Purity (%) | Key Reagents/Catalysts | Notable Advantages | Notable Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 60–85 | >98 | Ammonia, HCl | Simple, scalable | Side reactions possible |

| Reductive Amination | 70–90 | >97 | NaBH₃CN, HCl | Selective, mild conditions | Handling of reducing agents |

| Gold-Catalyzed Hydroamination | 60–85 | >95 | IPrAuCl, NaBArF, NaBH₃CN | Atom economy, functional group tolerance | Expensive catalysts |

Research Findings and Practical Notes

- The nucleophilic substitution method remains the most widely used for industrial-scale synthesis due to its simplicity and cost-effectiveness.

- Reductive amination provides superior selectivity and is often preferred when high purity is required, especially for pharmaceutical applications.

- Gold-catalyzed hydroamination is a promising newer approach, offering high atom economy and functional group tolerance, though its adoption is limited by catalyst cost.

- Purification typically involves recrystallization from ethanol or isopropanol, and the hydrochloride salt form is favored for its stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted phenethylamines.

Scientific Research Applications

2-Chloro-1-phenylethan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In biology, it serves as a precursor for the synthesis of various bioactive molecules. In medicine, it is used in the development of drugs targeting neurological and cardiovascular conditions. Additionally, it finds applications in the chemical industry for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

2-Chloro-1-phenylethan-1-amine hydrochloride is similar to other phenethylamine derivatives, such as 1-phenylethylamine and 2-phenylethylamine. its unique chloro-substituted structure imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced reactivity and stability, making it a preferred choice in certain applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 2-chloro-1-phenylethan-1-amine hydrochloride and related compounds:

Key Findings:

Substituent Position and Electronic Effects: The ortho/para chlorine placement on the phenyl ring (e.g., vs. ) alters electronic distribution. Para-substituted derivatives exhibit stronger resonance effects, while ortho-substituted analogs face steric constraints .

Steric and Solubility Considerations :

- The cyclopropyl group in introduces significant steric bulk, which may reduce solubility in aqueous media but enhance selectivity in chiral synthesis .

- The methyl branch in 2-phenyl-1-propanamine hydrochloride () improves lipid solubility, a critical factor in blood-brain barrier penetration for CNS-targeting drugs .

Pharmacological Potential: While this compound lacks clinical data, structurally related compounds like memantine hydrochloride () and chlorphenoxamine hydrochloride () are NMDA receptor antagonists and antihistamines, respectively.

Limitations and Ambiguities in Existing Data

- Nomenclature Conflicts: The term “2-chloro” in the target compound’s name could ambiguously refer to chlorine placement on either the ethanamine chain or phenyl ring. clarifies this as a 2-chlorophenyl substitution, but further crystallographic data is needed for confirmation .

- Lack of Physicochemical Data : Melting points, solubility, and stability profiles for the target compound are absent in the provided evidence, limiting direct comparisons with commercial analogs.

Biological Activity

2-Chloro-1-phenylethan-1-amine hydrochloride, also known as 2-chloro-phenethylamine, is a compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C8H11ClN

- Molecular Weight : 159.63 g/mol

- CAS Number : 4561-45-9

Research indicates that this compound may interact with various biological targets, including:

- Monoamine Transporters : It has been suggested that this compound may influence the reuptake of neurotransmitters such as dopamine and norepinephrine, similar to other phenethylamines .

- Hypoxia-Inducible Factors : Recent studies have shown that compounds structurally related to 2-chloro-1-phenylethan-1-amine can act as inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which regulates hypoxia-inducible factor (HIF) pathways. This interaction is crucial in cellular responses to hypoxic conditions .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Neuropharmacology Studies :

A study investigating the effects of various phenethylamines found that 2-chloro-1-phenylethan-1-amine could increase extracellular levels of dopamine in rodent models, suggesting a potential for use in treating disorders related to dopaminergic dysfunction . -

Cancer Research :

In a study focused on cancer cell lines, compounds inhibiting VHL showed promise in enhancing the survival of cells under low oxygen conditions. The structural similarity of these compounds to 2-chloro-1-phenylethan-1-amine indicates potential applications in cancer therapy . -

Toxicological Assessments :

Toxicokinetic studies have highlighted that the metabolism of 2-chloro-1-phenylethan-1-amine involves glucuronidation pathways, which are critical for its excretion and overall safety profile in humans .

Q & A

Q. Experimental Validation :

- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-chloroethylamine hydrochloride) to isolate steric contributions .

- DFT Calculations : Use Gaussian 16 to model transition states and charge distribution .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- 1H : δ 3.5–3.7 ppm (m, –CH2–NH3+), δ 7.2–7.4 ppm (m, aromatic protons).

- 13C : δ 45.2 (–CH2–NH3+), δ 128–135 (aromatic carbons), δ 55.1 (C–Cl).

- FT-IR : Peaks at 2700–3200 cm⁻¹ (–NH3+ stretching) and 700 cm⁻¹ (C–Cl).

- Mass Spectrometry (ESI-MS) : [M-Cl]+ ion at m/z 154.1 (calculated for C8H11NCl+).

Q. Purity Assessment :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time ~12.3 min.

- Elemental Analysis : Match calculated vs. observed C, H, N (±0.3%) .

Advanced: How can contradictory data regarding the compound’s melting point or solubility in different solvents be resolved methodologically?

Methodological Answer:

Discrepancies in melting points (e.g., 140–150°C in vs. 262°C in ) arise from:

- Polymorphism : Recrystallize from multiple solvents (e.g., ethanol, acetone) and analyze via DSC to identify polymorphs.

- Hydration States : Dry samples under vacuum (40°C, 24 h) and verify via Karl Fischer titration.

- Impurity Profiles : Use preparative HPLC to isolate pure fractions and compare thermal properties.

For solubility conflicts (e.g., high in ethanol vs. low in ether):

- Phase Solubility Diagrams : Construct diagrams in binary solvent systems to identify co-solvency effects.

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to rationalize solvent compatibility .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Development : The chloro and amine groups serve as hydrogen-bond acceptors/donors in targeting enzymes (e.g., monoamine oxidases) .

- Prodrug Synthesis : Used to prepare lipophilic prodrugs via conjugation with carboxylic acids (e.g., NSAIDs).

- Receptor Binding Studies : Radiolabeled analogs (e.g., 14C-labeled) track binding affinity in CNS receptors .

Case Study :

In serotonin receptor (5-HT2A) studies, the compound’s rigidity and chloro substituent enhance selectivity over dopamine receptors. IC50 values are determined via competitive binding assays using [3H]ketanserin .

Advanced: What strategies are recommended for analyzing byproduct formation during the hydrochloride salt formation step?

Methodological Answer:

Common byproducts include:

- Free Amine Contamination : Due to incomplete HCl neutralization. Detect via titration (0.1 M NaOH, phenolphthalein endpoint).

- Oxidation Products : Chloroacetophenone from aerial oxidation. Monitor via GC-MS (DB-5 column, 70 eV EI).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.